molecular formula C9H5F3N2O2 B11876626 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid

6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11876626
M. Wt: 230.14 g/mol
InChI Key: PMOGQHWRNZEWHK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with trifluoromethyl ketones, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the compound can interact with its target, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-6-3-13-7(8(15)16)14(6)4-5/h1-4H,(H,15,16)

InChI Key

PMOGQHWRNZEWHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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